molecular formula C9H6BrClN2O B14090278 2-(4-Bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole

2-(4-Bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B14090278
M. Wt: 273.51 g/mol
InChI Key: AHFRCVKLAXJISU-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a 1,3,4-oxadiazole ring substituted with a 4-bromo-2-chlorophenyl group and a methyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-2-chlorobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenyl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C9H6BrClN2O/c1-5-12-13-9(14-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3

InChI Key

AHFRCVKLAXJISU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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